N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide
Description
Properties
CAS No. |
56661-30-4 |
|---|---|
Molecular Formula |
C15H8ClF6NO |
Molecular Weight |
367.67 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C15H8ClF6NO/c16-11-3-1-8(2-4-11)13(24)23-12-6-9(14(17,18)19)5-10(7-12)15(20,21)22/h1-7H,(H,23,24) |
InChI Key |
BZLNVIUAFGKMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure:
Reagents :
- 4-Chlorobenzoyl chloride (1.0 equiv)
- 3,5-Bis(trifluoromethyl)aniline (1.1 equiv)
- Triethylamine (2.0 equiv) or pyridine
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Steps :
- Dissolve 3,5-bis(trifluoromethyl)aniline in DCM under nitrogen.
- Add triethylamine dropwise at 0°C.
- Slowly add 4-chlorobenzoyl chloride and stir at room temperature for 12–24 hours.
- Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
Optimization Notes:
- Catalysts : DMAP (4-dimethylaminopyridine) enhances reaction efficiency, reducing time to 6–8 hours.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of the trifluoromethyl-substituted aniline.
Schotten-Baumann Reaction for Scalability
This biphasic method is preferred for large-scale synthesis due to simplified purification.
Procedure:
Reagents :
- 4-Chlorobenzoyl chloride (1.0 equiv)
- 3,5-Bis(trifluoromethyl)aniline (1.05 equiv)
- 10% NaOH aqueous solution
- Dichloromethane
Steps :
- Dissolve the aniline in DCM and cool to 0°C.
- Add NaOH solution and 4-chlorobenzoyl chloride simultaneously with vigorous stirring.
- Stir for 2 hours, separate layers, and wash the organic phase with brine.
- Recrystallize from ethanol/water.
Coupling Reagent-Assisted Synthesis
For substrates sensitive to acid chlorides, coupling agents like HATU or EDCl are employed.
Procedure:
Reagents :
- 4-Chlorobenzoic acid (1.0 equiv)
- 3,5-Bis(trifluoromethyl)aniline (1.1 equiv)
- HATU (1.2 equiv)
- DIPEA (3.0 equiv)
- DMF
Steps :
- Activate 4-chlorobenzoic acid with HATU and DIPEA in DMF for 10 minutes.
- Add the aniline and stir at room temperature for 4 hours.
- Pour into ice water, filter, and wash with methanol.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Classical Coupling | DCM, Et₃N, 24h | 85–92 | >98 | Simple setup, high yield |
| Schotten-Baumann | Biphasic, 2h | 78–85 | 95–97 | Scalable, minimal chromatography |
| HATU-Mediated | DMF, RT, 4h | 88–90 | >99 | Avoids acid chloride handling |
Purification and Characterization
- Recrystallization : Ethanol/water (1:3) yields needle-like crystals with >99% purity.
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves unreacted aniline.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 8.4 Hz, 2H), 7.10 (s, 1H, NH).
- MS (ESI) : m/z 397.1 [M+H]⁺.
Mechanistic Considerations
The reaction proceeds via nucleophilic acyl substitution (Figure 1):
- Deprotonation of the aniline by a base.
- Attack on the electrophilic carbonyl carbon of the acid chloride.
- Elimination of HCl to form the amide bond.
The electron-withdrawing trifluoromethyl groups activate the aniline’s NH₂ for faster reaction.
Industrial Applications
The compound serves as an intermediate in:
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Inhibition of NF-κB and AP-1
One of the primary applications of N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide is its role as a dual inhibitor of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein 1). This compound exhibits potent inhibitory activity with an IC50 value of 50 nM. It selectively blocks the production of pro-inflammatory cytokines such as IL-2, IL-8, and TNF-α in T cells while showing minimal effects on other cell types. This selective inhibition makes it a promising candidate for therapeutic applications in conditions characterized by excessive inflammation, such as rheumatoid arthritis and cancer cachexia .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds featuring the trifluoromethyl group. Specifically, derivatives of this compound have been synthesized and tested for their efficacy against drug-resistant bacteria. For instance, pyrazole derivatives substituted with this motif have demonstrated significant activity against Staphylococcus aureus biofilms, with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL . This suggests a valuable application in combating antibiotic-resistant infections.
Organocatalysis
The compound also plays a vital role in organocatalysis. The presence of the 3,5-bis(trifluoromethyl)phenyl motif has been utilized in the development of (thio)urea-based organocatalysts. These catalysts are known for their ability to stabilize transition states through hydrogen bonding interactions, facilitating various organic transformations. The use of this compound derivatives has been pivotal in advancing catalytic processes that are environmentally friendly and efficient .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to proteins or enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
Structural Features :
- Core: Phthalimide (isoindole-1,3-dione) with a 3-chloro substituent and N-phenyl group.
- Molecular formula: C₁₄H₈ClNO₂.
N-(3,5-Bis(trifluoromethyl)phenyl) Imidazol-2-amine Derivatives
Examples :
Key Differences :
N-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]thiophene-2-carboxamide
Structural Features :
Comparison :
- Electronic Effects : The sulfanyl (-S-) bridge introduces flexibility and polarizability, contrasting with the rigid benzamide backbone.
- Potential Use: Thiophene and sulfanyl groups may enhance binding to sulfur-rich enzyme active sites, differing from the chloro/CF₃-dominated interactions of the target compound .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Synthetic Flexibility : The Pd-catalyzed method for the benzamide offers scalability, whereas phthalimide synthesis prioritizes purity for polymerization.
- Biological Relevance : Imidazole and thiophene derivatives suggest broader exploration in medicinal chemistry, while the benzamide’s rigid structure may favor target-specific interactions.
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Trifluoromethyl groups : These enhance lipophilicity and biological activity.
- Chlorobenzamide moiety : This contributes to its interaction with biological targets.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Exhibits potent activity against various bacterial strains, including MRSA.
- Anticancer Properties : Inhibits the growth of liver cancer cells through modulation of key signaling pathways.
- Enzyme Inhibition : Acts as an inhibitor for steroid 5α-reductase type 1 (SRD5A1), which is crucial in androgen metabolism.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes or receptors, modulating their activity. For instance, it inhibits the STAT3 signaling pathway involved in tumor growth and progression.
- Antimicrobial Mechanism : The trifluoromethyl groups enhance the compound's ability to penetrate bacterial membranes, leading to cell death.
Antimicrobial Studies
Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Enterococcus faecalis | 1.0 |
These results highlight the compound's potential as a therapeutic agent against resistant bacterial strains .
Anticancer Activity
In vivo studies have shown that this compound can inhibit liver tumor growth in animal models. The compound was administered at a dosage of 5 mg/kg, resulting in significant tumor size reduction and apoptosis induction in HepG2 and Hep3B cells.
| Concentration (µM) | Tumor Growth Inhibition (%) |
|---|---|
| 1 | 25 |
| 5 | 50 |
| 10 | 75 |
The mechanism involves the inhibition of the STAT3 pathway and activation of HNF 4α, crucial for regulating cell proliferation .
Case Studies
- Study on Antimicrobial Properties : A study evaluated the efficacy of several derivatives of this compound against MRSA. Compounds with higher lipophilicity showed enhanced antibacterial activity.
- Cancer Research : Another study focused on the compound's effect on liver cancer cells, demonstrating its ability to induce apoptosis through modulation of specific oncogenic pathways .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves coupling 4-chlorobenzoic acid derivatives with 3,5-bis(trifluoromethyl)aniline via amide bond formation. Key steps include:
- Activation of the carboxyl group : Use of coupling agents like EDCl/HOBt or DCC/DMAP to facilitate reaction between the acid and amine .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of fluorinated intermediates.
- Efficiency optimization : Monitoring reaction progress via TLC or HPLC to minimize side products. Adjust stoichiometry (1.2:1 amine-to-acid ratio) and reflux conditions (60–80°C) for higher yields .
Advanced: How do structural modifications at the benzamide moiety influence photophysical properties in transition metal complexes?
Answer:
The electron-withdrawing trifluoromethyl groups enhance ligand rigidity and electron-deficient character, critical for tuning metal-to-ligand charge transfer (MLCT) in complexes. For example:
- Iridium(III) complexes : Substitution at the benzamide position alters emission wavelengths and quantum yields. This compound derivatives, when used as ancillary ligands, show blue-shifted luminescence due to reduced π-backbonding .
- Methodological validation : Combine UV-Vis, cyclic voltammetry, and DFT calculations to correlate structural changes with photophysical outcomes .
Basic: What analytical techniques are critical for confirming purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : NMR is essential for verifying trifluoromethyl groups, while NMR confirms aromatic proton environments .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF validates molecular ion peaks and isotopic patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from impurities, assay conditions, or target specificity. Strategies include:
- Reproducibility checks : Replicate studies under standardized conditions (e.g., cell lines, solvent controls) .
- Purity reassessment : Re-characterize the compound via DSC (differential scanning calorimetry) to rule out polymorphic interference .
- Mechanistic studies : Use CRISPR-Cas9 knockouts or competitive binding assays to confirm target engagement, as seen in antiemetic drug studies involving related trifluoromethylated compounds .
Basic: What are key considerations for designing solubility and stability studies?
Answer:
- Solvent systems : Test dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in aqueous buffers (pH 4–9) to mimic physiological conditions .
- Accelerated stability testing : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring degradation via HPLC. Trifluoromethyl groups generally enhance thermal stability but may hydrolyze under strongly acidic/basic conditions .
- Light sensitivity : Store samples in amber vials to prevent photodegradation of the aryl chloride moiety .
Advanced: How can computational modeling predict biological interactions, and what experimental validations are required?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinase enzymes). The 4-chlorobenzamide group often occupies hydrophobic pockets, while trifluoromethyl groups stabilize van der Waals contacts .
- MD simulations : Run 100-ns trajectories to assess binding stability under physiological conditions.
- Validation : Compare in silico results with SPR (surface plasmon resonance) binding assays or enzymatic inhibition studies .
Basic: What safety precautions are advised for handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy from fluorinated aromatic compounds .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from amidation) before disposal in halogenated waste containers .
Advanced: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Answer:
The electron-deficient aryl ring (due to CF groups) facilitates oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Key factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
